2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Overview
Description
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms in the structure of this compound imparts distinct characteristics, including high thermal stability, resistance to metabolic degradation, and enhanced lipophilicity.
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound interacts with enzymes such as acetolactate synthase and succinate dehydrogenase, inhibiting their activity and affecting metabolic pathways. Additionally, it binds to voltage-gated sodium channels, modulating their function and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins, inhibiting or activating their function. For example, its interaction with acetolactate synthase leads to enzyme inhibition, while its binding to voltage-gated sodium channels results in modulation of ion transport and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and modulates enzyme activity and cellular signaling pathways. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, indicating that careful dosage control is essential to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as acetolactate synthase and succinate dehydrogenase. These interactions disrupt normal metabolic processes, leading to alterations in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high lipophilicity facilitates its uptake and accumulation in lipid-rich compartments, influencing its localization and activity. The compound’s distribution is also affected by its binding to specific proteins, which can modulate its cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to mitochondria can impact mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and cellular signaling pathways .
Preparation Methods
The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, such as chlorodifluoromethane (ClCF₂H), which react with aromatic compounds under specific conditions to introduce the difluoromethyl group . Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI) . Industrial production methods often involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product formation.
Chemical Reactions Analysis
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and is used in similar applications, but it lacks the difluoromethyl group, which can impart different chemical properties.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound contains a trifluoromethoxy group, which can influence its reactivity and applications.
Properties
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXMEXBAAFADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-19-6 | |
Record name | 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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